molecular formula C24H20Cl2N2O2 B2555633 1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole CAS No. 956756-11-9

1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B2555633
CAS No.: 956756-11-9
M. Wt: 439.34
InChI Key: MSHUNMXUZDXIES-UHFFFAOYSA-N
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Description

1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methoxyphenyl groups and a dichlorophenylmethyl group attached to the pyrazole ring.

Scientific Research Applications

1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, they continue to be a focus of research in medicinal chemistry . Future directions may include the development of new synthetic methods, the discovery of novel pyrazole-based drugs, and further exploration of the biological mechanisms of action of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 3,4-bis(4-methoxyphenyl)-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dichlorophenyl)-1,1-dimethylurea
  • N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide

Uniqueness

1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both methoxyphenyl and dichlorophenylmethyl groups contributes to its versatility in various applications.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3,4-bis(4-methoxyphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O2/c1-29-19-8-4-17(5-9-19)21-15-28(14-16-3-12-22(25)23(26)13-16)27-24(21)18-6-10-20(30-2)11-7-18/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHUNMXUZDXIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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